molecular formula C12H22O11 B1659851 (2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol CAS No. 68424-04-4

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

Cat. No.: B1659851
CAS No.: 68424-04-4
M. Wt: 342.30
InChI Key: DLRVVLDZNNYCBX-KNHCDGMMSA-N
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Mechanism of Action

Target of Action

Polydextrose (PDX) is a non-digestible oligosaccharide that is used widely across most sectors of the food industry . The primary targets of PDX are the mammalian digestive enzymes and the gut microbiota . The random bonds in PDX prevent mammalian digestive enzymes from readily hydrolyzing the molecule .

Mode of Action

PDX is a randomly linked glucose oligomer containing small amounts of sorbitol and citric acid . The random bonds in PDX prevent mammalian digestive enzymes from readily hydrolyzing the molecule . This property has led to the acceptance in many countries that PDX provides similar physiological effects as other dietary fibers and has shown prebiotic potential .

Biochemical Pathways

The biochemical pathways affected by PDX are primarily related to the digestion and absorption of nutrients. This fermentation process can lead to changes in the composition and/or activity of the gut microbiota, which can have several physiological benefits on health .

Pharmacokinetics

The pharmacokinetics of PDX are characterized by its non-digestibility. This results in a reported energy value of 1 kcal/g .

Result of Action

The molecular and cellular effects of PDX’s action are primarily related to its impact on the gut microbiota and nutrient absorption. This can result in several physiological benefits on health, including improved bowel function, modulation of immune function, and improved postprandial serum glucose and lipid responses .

Action Environment

The action of PDX can be influenced by various environmental factors. For example, the composition of the diet can impact the fermentation of PDX and its subsequent effects on the gut microbiota . Additionally, individual variations in the gut microbiota can influence the efficacy of PDX as a prebiotic

Biochemical Analysis

Biochemical Properties

Polydextrose is a highly branched, randomly bonded glucose polymer with an average degree of polymerization (DP) of 12, ranging from 2 to 120 . The molecule contains all possible combinations of α- and β-linked 1→2, 1→3, 1→4, and 1→6 glycosidic linkages, though the 1→6 (both α and β) predominates . Due to its structure, Polydextrose is resistant to digestion by mammalian enzymes, leading to its classification as a dietary fiber .

Cellular Effects

The cellular effects of Polydextrose are primarily related to its role as a prebiotic. Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. The consumption of Polydextrose has been shown to selectively stimulate the growth and/or activity of one or a limited number of intestinal bacteria associated with several physiological benefits on health .

Molecular Mechanism

The molecular mechanism of Polydextrose’s action is primarily through its interaction with gut microbiota. As a non-digestible oligosaccharide, Polydextrose reaches the colon intact where it is fermented by the gut microbiota . This fermentation process produces short-chain fatty acids (SCFAs) and gases, contributing to its prebiotic effects .

Temporal Effects in Laboratory Settings

Due to its stability and resistance to mammalian digestive enzymes, it is likely that Polydextrose remains stable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

As a dietary fiber and prebiotic, it is likely that the effects of Polydextrose would vary with dosage, with potential benefits for gut health at appropriate doses .

Metabolic Pathways

Polydextrose is involved in the fermentation pathways in the gut, where it is metabolized by gut microbiota into SCFAs and gases . These SCFAs, including acetate, propionate, and butyrate, play important roles in maintaining gut health and homeostasis .

Transport and Distribution

As a non-digestible oligosaccharide, Polydextrose is not absorbed in the upper gastrointestinal tract and thus reaches the colon intact . In the colon, it is distributed and fermented by the gut microbiota .

Subcellular Localization

As a dietary fiber, Polydextrose does not enter cells and therefore does not have a subcellular localization. Instead, it remains in the gut lumen where it is fermented by the gut microbiota .

Chemical Reactions Analysis

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce carboxylic acids.

    Reduction: Reduction reactions can convert polydextrose into polyols.

    Substitution: Substitution reactions can introduce functional groups into the polymer chain.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is often compared to other dietary fibers such as inulin and psyllium. Unlike inulin, which is a naturally occurring polysaccharide, polydextrose is a synthetic polymer . This compound has a lower caloric value (1 kcal/g) compared to other fibers and is highly soluble, making it easier to incorporate into various food products . Similar compounds include:

This compound stands out due to its synthetic origin, low caloric value, and versatility in food applications .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-KNHCDGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68424-04-4
Record name Polydextrose
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